Anti-Inflammatory Potency: NO Production Inhibition vs. Structurally Related Norisoprenoids
In a direct head-to-head comparison within the same study, (+)-dehydrovomifoliol exhibited significant inhibition of LPS-induced nitric oxide production, with an IC50 value of 17.7 μM. This potency is comparable to the positive control, aminoguanidine (IC50 17.6 μM), and distinct from several structurally related norisoprenoids which were inactive at concentrations up to 100 μM, including blumenol A (IC50 > 100 μM) and other closely related compounds (compounds 1, 3, 4, and 5) [1].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 17.7 ± 2.1 μM |
| Comparator Or Baseline | Aminoguanidine (positive control): IC50 = 17.6 ± 1.9 μM; Blumenol A (compound 1): IC50 > 100 μM; Other norisoprenoids (compounds 3, 4, 5): IC50 > 100 μM |
| Quantified Difference | Comparable to positive control; >5.6-fold more potent than inactive comparators |
| Conditions | RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS); triplicate experiments |
Why This Matters
This direct comparative data confirms that (Rac)-dehydrovomifoliol's anti-inflammatory activity is not a general class effect, enabling targeted selection for studies focused on nitric oxide-mediated inflammation pathways.
- [1] Jang, J. S., Han, J. S., Cho, Y. B., An, B. K., Hwang, B. Y., & Lee, M. S. (2024). Anti-inflammatory Activity of Norisoprenoids from the Aerial Parts of Celosia cristata L. Natural Product Sciences, 30(2), 125-129. View Source
